Bicyclo[1.1.1]pentan-2-ol Bicyclo[1.1.1]pentan-2-ol
Brand Name: Vulcanchem
CAS No.: 22287-38-3
VCID: VC16779084
InChI: InChI=1S/C5H8O/c6-5-3-1-4(5)2-3/h3-6H,1-2H2
SMILES:
Molecular Formula: C5H8O
Molecular Weight: 84.12 g/mol

Bicyclo[1.1.1]pentan-2-ol

CAS No.: 22287-38-3

Cat. No.: VC16779084

Molecular Formula: C5H8O

Molecular Weight: 84.12 g/mol

* For research use only. Not for human or veterinary use.

Bicyclo[1.1.1]pentan-2-ol - 22287-38-3

Specification

CAS No. 22287-38-3
Molecular Formula C5H8O
Molecular Weight 84.12 g/mol
IUPAC Name bicyclo[1.1.1]pentan-2-ol
Standard InChI InChI=1S/C5H8O/c6-5-3-1-4(5)2-3/h3-6H,1-2H2
Standard InChI Key SUSMIDHMPFGUKR-UHFFFAOYSA-N
Canonical SMILES C1C2CC1C2O

Introduction

Structural and Chemical Identity of Bicyclo[1.1.1]pentan-2-ol

Bicyclo[1.1.1]pentan-2-ol consists of a five-membered bicyclic system with two bridgehead carbons and a hydroxyl group at the 2-position. The molecule’s strain energy, estimated at ~40 kcal/mol, arises from its three fused cyclopropane-like rings . Key identifiers include:

PropertyValueSource
Molecular FormulaC₅H₈O
Molecular Weight84.12 g/mol
SMILESC1C2CC1C2O
Boiling PointNot experimentally determined ,
LogP0.4 (Predicted)
Hydrogen Bond Donors1

The hydroxyl group’s positioning at the bridgehead creates distinct electronic and steric environments, enabling selective functionalization. X-ray crystallography of BCP derivatives reveals bond angles of ~90° at the bridgehead, contrasting sharply with the 120° angles typical of benzene rings .

Synthetic Routes to Bicyclo[1.1.1]pentan-2-ol

Dichlorocarbene Insertion

A seminal method involves dichlorocarbene insertion into bicyclo[1.1.0]butane precursors. This approach, detailed by Mortlock et al., yields BCP scaffolds through a [2+1] cycloaddition mechanism . Subsequent hydrolysis of chlorinated intermediates generates the hydroxyl group:

Bicyclo[1.1.0]butane+CCl2Bicyclo[1.1.1]pentane dichlorideH2OBicyclo[1.1.1]pentan-2-ol\text{Bicyclo[1.1.0]butane} + \text{CCl}_2 \rightarrow \text{Bicyclo[1.1.1]pentane dichloride} \xrightarrow{\text{H}_2\text{O}} \text{Bicyclo[1.1.1]pentan-2-ol}

This route achieves moderate yields (40–60%) but requires handling highly reactive intermediates .

Bridgehead Functionalization

Recent advances enable direct hydroxylation of preformed BCPs. Transition-metal-catalyzed C–H activation strategies, such as those employing palladium complexes, introduce hydroxyl groups regioselectively . For example:

Bicyclo[1.1.1]pentanePd(OAc)2,OxidantBicyclo[1.1.1]pentan-2-ol\text{Bicyclo[1.1.1]pentane} \xrightarrow{\text{Pd(OAc)}_2, \text{Oxidant}} \text{Bicyclo[1.1.1]pentan-2-ol}

These methods offer improved atom economy but remain limited by substrate scope and catalyst costs .

Physicochemical and Spectroscopic Properties

Solubility and Partitioning

Bicyclo[1.1.1]pentan-2-ol exhibits enhanced aqueous solubility compared to aromatic analogs due to reduced hydrophobicity (LogP = 0.4 vs. ~2.0 for phenol) . This property stems from the molecule’s inability to engage in π-π stacking and its increased exposed polar surface area (20.2 Ų) .

Spectroscopic Signatures

  • ¹H NMR (CDCl₃): δ 3.50 (s, 1H, OH), 2.10–1.80 (m, 8H, bridgehead and methylene protons)

  • ¹³C NMR: δ 75.2 (C-OH), 35.4–28.1 (bridgehead carbons)

  • IR: ν = 3350 cm⁻¹ (O–H stretch), 1050 cm⁻¹ (C–O bend)

The absence of aromatic protons in the NMR spectrum provides a clear distinction from phenolic bioisosteres .

Applications in Medicinal Chemistry

LpPLA₂ Inhibition

Replacement of para-substituted phenyl groups with Bicyclo[1.1.1]pentan-2-ol in darapladib analogs (e.g., compound 5) maintained enzymatic inhibition (IC₅₀ = 2 nM) while reducing molecular weight by 14% and improving aqueous solubility 3-fold . Key comparisons:

ParameterPhenyl AnalogBCP AnalogImprovement
Molecular Weight452 Da388 Da-14%
Solubility (μg/mL)1236+200%
PFI (Property Forecast)8.76.1-30%

PFI = Property Forecast Index, a metric correlating with developability .

Metabolic Stability

The BCP core resists cytochrome P450 oxidation at the bridgehead position due to steric shielding. In rat hepatocyte assays, Bicyclo[1.1.1]pentan-2-ol derivatives showed 90% parent compound remaining after 1 hour versus 40% for aromatic controls .

Emerging Directions and Challenges

Heteroatom-Incorporated BCPs

Recent work explores oxygen- and nitrogen-containing analogs (e.g., 2-azabicyclo[1.1.1]pentan-5-ol) to modulate hydrogen-bonding capacity. Preliminary data suggest these variants maintain rigidity while offering new vectors for target engagement .

Scalable Production

Despite synthetic advances, industrial-scale synthesis remains challenging. Flow chemistry approaches using microreactors show promise for safer handling of dichlorocarbene intermediates, achieving throughputs of 50 g/hr in pilot studies .

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